1-Benzoylpiperidine-3-carboxylic acid

Description

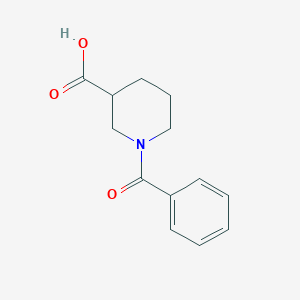

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(10-5-2-1-3-6-10)14-8-4-7-11(9-14)13(16)17/h1-3,5-6,11H,4,7-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUJBJCCSDLXPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389680 | |

| Record name | 1-Benzoylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13850-76-5 | |

| Record name | 1-Benzoylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzoylpiperidine-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-Benzoylpiperidine-3-carboxylic acid, detailed methodologies for its synthesis and characterization, and an exploration of its applications in medicinal chemistry and drug discovery.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound featuring a piperidine ring N-acylated with a benzoyl group and substituted with a carboxylic acid at the 3-position. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds, valued for its ability to impart favorable pharmacokinetic properties.[1] The benzoyl group and the carboxylic acid functionality offer versatile handles for synthetic modification, making this molecule a valuable building block in the synthesis of more complex chemical entities. Its derivatives are explored for a range of therapeutic applications, leveraging the structural rigidity and functional group presentation of the core scaffold.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction setup, and integration into drug development workflows.

| Property | Value | Source |

| Molecular Formula | C13H15NO3 | [3][4] |

| Molecular Weight | 233.26 g/mol | [3] |

| CAS Number | 13850-76-5 | [3][4] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Boiling Point | 438.8 ± 38.0 °C at 760 mmHg | [3] |

| Flash Point | 219.2 ± 26.8 °C | [3] |

| Appearance | Expected to be a solid | [5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-benzoylation of a suitable piperidine-3-carboxylic acid precursor. The following protocol outlines a standard laboratory procedure for its preparation.

Experimental Protocol: N-Benzoylation of Piperidine-3-carboxylic acid (Nipecotic Acid)

Objective: To synthesize this compound via the Schotten-Baumann reaction.

Materials:

-

Piperidine-3-carboxylic acid (Nipecotic acid)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask, dissolve piperidine-3-carboxylic acid (1 equivalent) in a 10% aqueous solution of sodium hydroxide (2.5 equivalents). Cool the flask in an ice bath with continuous stirring.

-

Addition of Benzoyl Chloride: Slowly add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate of this compound should form.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure this compound.

Caption: Synthesis Workflow for this compound.

Chemical Reactivity and Derivatives

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the amide linkage.

-

Carboxylic Acid Group: The carboxylic acid can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol. These reactions allow for the introduction of diverse functional groups and the extension of the molecular scaffold.

-

Amide Bond: The benzoyl group is relatively stable under many reaction conditions. However, under harsh acidic or basic conditions, hydrolysis can occur to regenerate the parent piperidine.

-

Piperidine Ring: The piperidine ring can participate in various conformational changes, which can be influential in its interaction with biological targets.

The presence of both a carboxylic acid and a tertiary amide makes this molecule a bifunctional building block. For instance, the carboxylic acid can be coupled with various amines to generate a library of amides, while the benzoyl group provides a lipophilic domain.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. Predicted spectral data based on the functional groups present are outlined below.[6][7][8]

¹H NMR Spectroscopy

-

Aromatic Protons: Signals corresponding to the protons of the benzoyl group are expected in the aromatic region, typically between δ 7.4 and 7.8 ppm.[9]

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex multiplets in the aliphatic region, generally between δ 1.5 and 4.0 ppm.

-

Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group is expected at a downfield chemical shift, typically above δ 10 ppm, and is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region for the amide and carboxylic acid carbonyl carbons, typically between δ 165 and 180 ppm.[7]

-

Aromatic Carbons: Signals for the carbons of the phenyl ring are anticipated in the range of δ 125 to 140 ppm.

-

Piperidine Ring Carbons: The aliphatic carbons of the piperidine ring will resonate between δ 20 and 60 ppm.

Infrared (IR) Spectroscopy

-

C=O Stretching: Strong absorption bands are expected for the carbonyl groups. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide C=O stretch (tertiary) is expected around 1630-1660 cm⁻¹.[8]

-

O-H Stretching: A broad absorption band corresponding to the O-H stretch of the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (233.26 g/mol ). Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the benzoyl group.[6]

Caption: Spectroscopic Characterization Workflow.

Applications in Drug Discovery and Development

Piperidine derivatives are integral to modern drug design.[1] The N-benzoylpiperidine scaffold, in particular, has been identified as a privileged structure in medicinal chemistry.[10] this compound serves as a key intermediate in the synthesis of a variety of biologically active molecules.[2] The presence of the carboxylic acid allows for its incorporation into larger molecules through amide bond formation, a common strategy in the development of new therapeutic agents.

The N-Boc protected analogues of piperidine carboxylic acids are widely used in pharmaceutical development to prevent unwanted side reactions during synthesis. Similarly, the N-benzoyl group can act as both a protecting group and a key pharmacophoric element.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11] Avoid inhalation of dust and contact with skin and eyes.[12][13] In case of contact, rinse the affected area with plenty of water.[14] Store the compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Benzoyl-3-piperidinecarboxylic acid | CAS#:13850-76-5 | Chemsrc [chemsrc.com]

- 4. appchemical.com [appchemical.com]

- 5. chembk.com [chembk.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 8. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

1-Benzoylpiperidine-3-carboxylic acid structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 1-Benzoylpiperidine-3-carboxylic acid

Introduction: The Imperative of Structural Certainty

In the landscape of medicinal chemistry and drug development, the piperidine scaffold is a cornerstone, recognized as a privileged structure in a multitude of pharmacologically active compounds.[1] this compound is a key synthetic intermediate, serving as a versatile building block for more complex molecules targeting a range of therapeutic areas, including neurological disorders.[2][3] Its structure, comprising a benzoyl group, a piperidine ring, and a carboxylic acid, presents a rich tapestry of chemical functionalities that must be precisely characterized.

The unambiguous elucidation of a molecule's structure is not merely an academic exercise; it is the foundation upon which all subsequent research, structure-activity relationship (SAR) studies, and clinical development are built.[4] An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in development timelines. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound (Molecular Formula: C₁₃H₁₅NO₃, Molecular Weight: 233.26 g/mol , CAS #: 13850-76-5).[5][6] We will explore the causality behind experimental choices, detailing an integrated workflow that leverages mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques to build a self-validating structural hypothesis.

Logical Workflow for Structure Elucidation

The process of structure elucidation is a systematic investigation. We begin with techniques that provide broad, foundational information and progressively move to more detailed methods that map the intricate connectivity of the molecule.

Caption: A logical workflow for the structure elucidation of an organic molecule.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in identifying an unknown compound is to determine its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula. For this compound, we expect a molecular ion peak [M+H]⁺ that corresponds to the exact mass of C₁₃H₁₆NO₃⁺.

Trustworthiness: The precision of HRMS (typically to within 5 ppm) provides a high degree of confidence in the proposed molecular formula, effectively ruling out other potential elemental combinations.

Expected Fragmentation: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.[7] The fragmentation pattern provides a structural fingerprint. Key expected fragments for this molecule include:

-

Benzoyl Cation (m/z 105): A very common and stable fragment resulting from the cleavage of the amide bond. Its presence is strong evidence for the N-benzoyl moiety.[8][9]

-

Loss of COOH (m/z 188): Cleavage of the carboxylic acid group.

-

Loss of Benzoyl Group (m/z 128): Fragmentation leaving the piperidine-3-carboxylic acid portion.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize ESI in positive ion mode for HRMS to observe the [M+H]⁺ ion.

-

Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Data Processing: Determine the exact mass of the parent ion and use software to calculate the most probable elemental composition. Analyze the fragmentation pattern to identify key structural motifs.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[7] The spectrum of this compound will be dominated by characteristic absorptions from the carboxylic acid and the tertiary amide.

Trustworthiness: The positions and shapes of IR absorption bands are highly characteristic. The presence of a very broad O-H stretch combined with two distinct carbonyl peaks is a self-validating indicator of the proposed structure.

Data Presentation: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Band Characteristics |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Very broad, strong |

| C-H (Aromatic/Aliphatic) | C-H Stretch | 2850-3100 | Sharp, superimposed on O-H |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong, sharp[10][11] |

| Tertiary Amide | C=O Stretch | ~1650 | Strong, sharp[12][13] |

| Benzene Ring | C=C Stretch | 1450-1600 | Medium, multiple bands |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong[11] |

Causality: The amide carbonyl (C=O) appears at a lower wavenumber (~1650 cm⁻¹) than the carboxylic acid carbonyl (~1710 cm⁻¹) due to the resonance effect.[13] The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond, weakening it, and thus lowering its stretching frequency.[13] The carboxylic acid O-H stretch is exceptionally broad due to strong intermolecular hydrogen bonding, which forms a dimer.[11]

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Analysis: Collect the spectrum, typically by co-adding 16-32 scans, over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and identify the key absorption bands corresponding to the functional groups.

Part 2: High-Resolution Structural Mapping - NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.[7] A combination of 1D and 2D experiments allows for the unambiguous assignment of every proton and carbon.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons). The ¹³C NMR spectrum reveals the number of unique carbon environments.

Trustworthiness: The combination of chemical shift, multiplicity, and integration in the ¹H spectrum, correlated with the carbon signals in the ¹³C spectrum, provides a robust dataset for initial assignments.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

| Atom Position(s) | Predicted ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | ~12.5 | broad s | 1H | ~174 |

| Benzoyl (ortho) | ~7.45 | m | 2H | ~127 |

| Benzoyl (meta/para) | ~7.40 | m | 3H | ~128, ~130 |

| Benzoyl (quaternary) | - | - | - | ~136 |

| Benzoyl (C=O) | - | - | - | ~169 |

| Piperidine H3 | ~2.8-3.0 | m | 1H | ~40-42 |

| Piperidine H2, H6 | ~3.0-4.2 | m | 4H | ~43-50 |

| Piperidine H4, H5 | ~1.5-2.2 | m | 4H | ~24-28 |

Note: Due to restricted rotation around the N-C=O amide bond, signals for the piperidine protons (especially H2 and H6) may be broadened or appear as multiple sets of signals at room temperature.

2D NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. COSY, HSQC, and HMBC experiments are essential for assembling the final structure.[14]

-

COSY (Correlation Spectroscopy): Identifies ¹H-¹H couplings. We expect to see correlations tracing the entire spin system of the piperidine ring, e.g., H2 correlating with H3, H3 with H4, and so on.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This allows for the definitive assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the different fragments of the molecule. It shows correlations between protons and carbons over 2-3 bonds.

Authoritative Grounding: The HMBC experiment is crucial for confirming the macro-structure. The key correlations we expect to observe are:

-

A correlation from the piperidine H2 and H6 protons to the benzoyl carbonyl carbon (~169 ppm). This definitively links the benzoyl group to the piperidine nitrogen.

-

Correlations from the piperidine H2 and H4 protons to the carboxylic acid carbon (C3, ~40-42 ppm).

-

A correlation from the piperidine H3 proton to the carboxylic acid carbonyl carbon (~174 ppm). This confirms the position of the COOH group at C3.

Caption: Key HMBC correlations confirming the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[14]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

-

1D Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra.

-

2D Acquisition: Run standard COSY, HSQC, and HMBC experiments using the spectrometer's predefined parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

-

Data Processing: Process all spectra using appropriate software. Analyze the 1D spectra and then use the 2D correlations to build the complete molecular structure piece by piece.

Part 3: Definitive 3D Structure - X-ray Crystallography

Expertise & Experience: While the combination of MS and NMR provides incontrovertible evidence for the 2D structure, X-ray crystallography offers the ultimate, definitive proof of the three-dimensional arrangement of atoms in the solid state.[4] It provides precise data on bond lengths, bond angles, and the conformation of the piperidine ring, which is expected to adopt a stable chair conformation.[1][15]

Trustworthiness: A successfully solved crystal structure is the gold standard for structural proof and is often a requirement for regulatory filings and high-impact publications.

Caption: General experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: X-ray Crystallography (High-Level)

-

Crystal Growth: High-quality single crystals are paramount.[4] This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate).[4]

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then refined into a final model of the atomic positions.

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of this compound is achieved not by a single experiment, but by the logical integration of multiple analytical techniques. HRMS establishes the elemental formula. IR spectroscopy confirms the presence of the key carboxylic acid and amide functional groups. Finally, a suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity, allowing for the complete and unambiguous assignment of the 2D structure. For ultimate confirmation, X-ray crystallography can provide an exquisite view of the 3D molecular architecture. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy structural foundation required for advanced research and development.

References

- 1. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Benzylpiperidine-3-carboxylic acid [myskinrecipes.com]

- 4. benchchem.com [benchchem.com]

- 5. 1-Benzoyl-3-piperidinecarboxylic acid | CAS#:13850-76-5 | Chemsrc [chemsrc.com]

- 6. scbt.com [scbt.com]

- 7. benchchem.com [benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Proximity Effects in Mass Spectra of Benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 13. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast number of natural products and pharmaceutically active compounds. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. Specifically, enantiomerically pure piperidine derivatives, such as (S)-1-Benzoylpiperidine-3-carboxylic acid, are crucial intermediates in the synthesis of a wide range of therapeutics, including agents targeting the central nervous system and cardiovascular diseases. The precise stereochemical control at the C3 position is often paramount for biological activity and selectivity, necessitating robust and efficient asymmetric synthetic strategies.

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid, designed for researchers, scientists, and professionals in drug development. We will delve into the core synthetic strategies, providing detailed, step-by-step protocols, and an analysis of the underlying chemical principles that govern these transformations.

Core Synthetic Strategies: Pathways to Enantiopurity

The synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid can be broadly approached through two main strategies:

-

Asymmetric Synthesis: The direct creation of the chiral piperidine core with the desired (S)-configuration.

-

Chiral Resolution: The separation of a racemic mixture of piperidine-3-carboxylic acid derivatives to isolate the (S)-enantiomer.

The choice of strategy is often dictated by factors such as scale, cost, available starting materials, and desired enantiomeric purity.

Asymmetric Synthesis: Building Chirality from the Ground Up

Modern asymmetric catalysis offers powerful tools for the enantioselective synthesis of chiral piperidines. These methods often involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

One of the most effective approaches involves the asymmetric hydrogenation or transfer hydrogenation of a prochiral pyridine precursor. Rhodium-catalyzed asymmetric reductions, for instance, have demonstrated high efficiency and enantioselectivity in the synthesis of a variety of chiral piperidines.[1][2]

A conceptual workflow for an asymmetric synthesis approach is outlined below:

Caption: Asymmetric synthesis workflow for (S)-1-Benzoylpiperidine-3-carboxylic acid.

Chiral Resolution: The Classical Approach to Enantiomer Separation

Chiral resolution remains a widely used and scalable method for obtaining enantiomerically pure compounds. This strategy involves the reaction of a racemic mixture of a piperidine-3-carboxylic acid derivative with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Commonly used resolving agents include derivatives of tartaric acid and mandelic acid.[3][4] The choice of resolving agent and solvent system is critical for achieving efficient separation.

Below is a diagram illustrating the chiral resolution process:

Caption: Chiral resolution workflow for the synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid via chiral resolution, a robust and scalable method.

Protocol 1: Synthesis of Racemic Ethyl Piperidine-3-carboxylate (Ethyl Nipecotate)

This precursor can be synthesized from pyridine-3-carboxylic acid (niacin).

Step 1: Esterification of Pyridine-3-carboxylic Acid

-

To a stirred suspension of pyridine-3-carboxylic acid (100 g, 0.81 mol) in ethanol (500 mL), slowly add concentrated sulfuric acid (60 mL) at 0 °C.

-

Heat the mixture to reflux for 12 hours.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 200 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl pyridine-3-carboxylate.

Step 2: Reduction of Ethyl Pyridine-3-carboxylate

-

In a high-pressure reactor, dissolve ethyl pyridine-3-carboxylate (50 g, 0.33 mol) in ethanol (250 mL).

-

Add 5% Rhodium on alumina catalyst (2.5 g).

-

Pressurize the reactor with hydrogen gas (100 atm) and heat to 80 °C for 24 hours.

-

Cool the reactor, vent the hydrogen, and filter the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain racemic ethyl piperidine-3-carboxylate.

Protocol 2: Chiral Resolution of Racemic Ethyl Piperidine-3-carboxylate

This protocol utilizes di-benzoyl-L-tartaric acid as the resolving agent.[3]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Racemic Ethyl Nipecotate | 157.21 | 10.0 g | 0.0636 |

| Di-benzoyl-L-tartaric acid | 358.31 | 22.8 g | 0.0636 |

| Ethanol | 46.07 | 150 mL | - |

Procedure:

-

Dissolve racemic ethyl piperidine-3-carboxylate (10.0 g, 0.0636 mol) and di-benzoyl-L-tartaric acid (22.8 g, 0.0636 mol) in hot ethanol (150 mL).

-

Allow the solution to cool slowly to room temperature, during which the diastereomeric salt of the (S)-enantiomer will preferentially crystallize.

-

Further cool the mixture in an ice bath for 2 hours to maximize precipitation.

-

Collect the precipitated salt by filtration and wash with cold ethanol.

-

To liberate the free base, suspend the diastereomeric salt in a mixture of water and dichloromethane and add a 2M aqueous solution of sodium carbonate until the pH is >10.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (S)-ethyl piperidine-3-carboxylate. The enantiomeric excess should be determined by chiral HPLC.

Protocol 3: N-Benzoylation and Saponification

Step 1: N-Benzoylation

-

Dissolve (S)-ethyl piperidine-3-carboxylate (5.0 g, 0.0318 mol) in dichloromethane (50 mL) and cool to 0 °C.

-

Add triethylamine (4.4 mL, 0.0318 mol).

-

Slowly add benzoyl chloride (3.7 mL, 0.0318 mol) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-benzoyl-ethyl piperidine-3-carboxylate.

Step 2: Saponification

-

Dissolve the crude (S)-1-benzoyl-ethyl piperidine-3-carboxylate in a mixture of tetrahydrofuran (30 mL) and water (10 mL).

-

Add lithium hydroxide monohydrate (2.0 g, 0.0477 mol) and stir at room temperature for 6 hours.

-

Remove the tetrahydrofuran under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Benzoylpiperidine-3-carboxylic acid.[5] The product can be further purified by recrystallization.

Conclusion

The synthesis of (S)-1-Benzoylpiperidine-3-carboxylic acid is a critical process in the development of numerous pharmaceuticals. This guide has outlined two primary strategies: asymmetric synthesis and chiral resolution. While asymmetric methods represent the forefront of chemical synthesis, chiral resolution remains a practical and scalable approach. The detailed protocols provided offer a reliable pathway for the preparation of this important chiral building block. As with any chemical synthesis, careful optimization of reaction conditions and rigorous analytical characterization are essential for achieving high yield and purity.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 4. Enantioselective antiplatelet actions of nipecotamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

(R)-1-Benzoylpiperidine-3-carboxylic Acid: A Scoping Review and Technical Guide for Biological Activity Assessment

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence across a multitude of clinically approved drugs and biologically active molecules.[1] When functionalized, such as in the case of (R)-1-Benzoylpiperidine-3-carboxylic acid, this scaffold presents a compelling, albeit largely unexplored, profile for novel therapeutic development. This technical guide provides a comprehensive framework for investigating the biological potential of (R)-1-Benzoylpiperidine-3-carboxylic acid. In the absence of extensive direct research on this specific molecule, this document synthesizes data from structurally related benzoylpiperidine and piperidine-carboxylic acid analogs to establish a rationale-driven roadmap for its systematic evaluation. We will delve into potential therapeutic applications, propose detailed experimental protocols for in vitro and in vivo validation, and provide the scientific reasoning behind these methodological choices.

Introduction: The Scientific Rationale

(R)-1-Benzoylpiperidine-3-carboxylic acid incorporates three key structural motifs that suggest significant pharmacological potential:

-

The Piperidine Scaffold: This six-membered nitrogen-containing heterocycle offers conformational flexibility, low toxicity, and favorable pharmacokinetic properties, making it a frequent component in pharmaceuticals targeting a wide array of conditions.[2][3]

-

The Benzoyl Group: The phenyl(piperidin-4-yl)methanone fragment, often referred to as the benzoylpiperidine fragment, is itself a privileged structure found in agents with anticancer, antipsychotic, anti-thrombotic, and neuroprotective properties.[4][5] The benzoyl moiety can engage in various receptor-ligand interactions, including hydrogen bonding and pi-stacking.

-

The Carboxylic Acid Moiety: The presence of a carboxylic acid group at the 3-position introduces a key functional handle for molecular interactions, particularly with the basic residues of protein binding pockets. It also influences the compound's polarity and potential for formulation.

The specific stereochemistry, (R), at the chiral center is critical, as biological systems are exquisitely sensitive to three-dimensional molecular architecture. Enantiomers frequently exhibit profound differences in potency, selectivity, and metabolism.

Given these features, we can hypothesize that (R)-1-Benzoylpiperidine-3-carboxylic acid may exhibit activity in several key therapeutic areas, most notably in neuropharmacology, inflammation, and oncology. This guide will now outline the experimental pathways to explore these possibilities.

Investigational Area 1: Neuropharmacological Activity

The benzoylpiperidine framework is a well-established pharmacophore for ligands of serotoninergic and dopaminergic receptors, which are critical targets in the treatment of neuropsychiatric and neurodegenerative diseases.[4] For instance, the 4-(p-fluorobenzoyl)piperidine fragment is crucial for the activity of 5-HT₂A receptor antagonists like ketanserin.[4] Therefore, a primary avenue of investigation should be the compound's activity at G-protein coupled receptors (GPCRs) and ion channels involved in neurotransmission.

In Vitro Assessment of GPCR and Ion Channel Modulation

The initial step is to screen the compound against a panel of relevant neurological targets.

Workflow for In Vitro Neurological Target Screening

Caption: Workflow for in vitro neurological target validation.

Experimental Protocol: GPCR Functional Assay (Calcium Flux)

This protocol is designed to detect GPCR activation, particularly for those that couple to Gαq, leading to an increase in intracellular calcium.[6]

-

Cell Culture: Maintain HEK293 cells (or another suitable host cell line) expressing the target GPCR (e.g., 5-HT₂A receptor) in appropriate culture medium.

-

Cell Plating: Seed the cells into black, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24 hours.

-

Dye Loading: Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) loading solution according to the manufacturer's instructions, often including an inhibitor of organic anion transporters (e.g., probenecid) to prevent dye extrusion.

-

Incubation: Remove the culture medium from the wells and add the dye loading solution. Incubate the plate in the dark at 37°C for 60 minutes, followed by 30 minutes at room temperature.

-

Compound Preparation: Prepare a dilution series of (R)-1-Benzoylpiperidine-3-carboxylic acid in an appropriate assay buffer. Also prepare solutions of a known agonist (positive control) and antagonist (control).

-

Assay Execution: Place the microplate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Data Acquisition: Record a baseline fluorescence reading for approximately 10-20 seconds.

-

Compound Addition: The instrument then automatically adds the test compound, controls, or vehicle to the wells.

-

Post-Addition Reading: Continue to record the fluorescence signal for an additional 2-3 minutes to capture the kinetic response of intracellular calcium changes.

-

Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the response magnitude (e.g., peak fluorescence minus baseline) and determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the data to a dose-response curve.

Causality and Trustworthiness: This cell-based assay provides a physiologically relevant environment to measure the functional consequence of a compound binding to its target. Using both known agonists and antagonists as controls validates the assay's responsiveness and specificity. A dose-dependent response from the test compound provides strong evidence of a direct effect on the receptor.

In Vivo Assessment of Neuropsychiatric Effects

If in vitro results suggest significant activity, particularly as a modulator of dopamine or serotonin receptors, in vivo models of neuropsychiatric disorders are warranted.[7][8]

Experimental Protocol: Forced Swim Test (FST) for Antidepressant-like Activity

The FST is a common behavioral test used to screen for potential antidepressant efficacy.[9]

-

Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least one hour before the experiment.

-

Compound Administration: Administer (R)-1-Benzoylpiperidine-3-carboxylic acid (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., fluoxetine).

-

Pre-Test Session (Day 1): Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C) for a 15-minute period. This session induces a state of behavioral despair.

-

Test Session (Day 2): 24 hours after the pre-test, administer the compounds again. 60 minutes post-injection, place the mice back into the water-filled cylinders for a 6-minute test session.

-

Behavioral Scoring: Video record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

-

Data Analysis: Compare the immobility time between the treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Investigational Area 2: Anti-inflammatory and Analgesic Activity

Piperidine derivatives are known to exhibit analgesic and anti-inflammatory properties, potentially through the inhibition of pathways involving prostaglandins or by interacting with opioid receptors.[3]

In Vitro Assessment of Anti-inflammatory Potential

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay measures the ability of a compound to suppress the inflammatory response in immune cells.[10]

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Plating: Seed the cells in 96-well plates at a density of 1x10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of (R)-1-Benzoylpiperidine-3-carboxylic acid or a vehicle control for 1-2 hours.

-

Inflammatory Stimulation: Add lipopolysaccharide (LPS) (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours at 37°C.

-

Supernatant Collection: Centrifuge the plates and carefully collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol.

-

Cell Viability: In a parallel plate, assess cell viability using an MTT or CCK-8 assay to ensure that the reduction in cytokines is not due to cytotoxicity.[10]

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value.

In Vivo Assessment of Analgesic Efficacy

Experimental Protocol: Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity, where pain is induced by an inflammatory irritant.[11]

-

Animal Acclimation: Use male Swiss albino mice, acclimated to the laboratory conditions.

-

Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., aspirin) orally or intraperitoneally.

-

Waiting Period: Allow for a 30-60 minute absorption period depending on the route of administration.

-

Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally (10 mL/kg body weight).

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching behavior of the abdomen and hind limbs) over a 20-minute period.

-

Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the vehicle control group. A significant reduction indicates an analgesic effect.

Workflow for Anti-inflammatory & Analgesic Screening

Caption: Sequential workflow for inflammation and pain assessment.

Investigational Area 3: Anticancer Activity

The piperidine scaffold is integral to many anticancer agents.[1] Potential mechanisms include the induction of apoptosis and modulation of key signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Lines: Select a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of (R)-1-Benzoylpiperidine-3-carboxylic acid for 48-72 hours. Include a vehicle control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

Data Presentation: Summary of Hypothetical Cytotoxicity Data

| Cancer Cell Line | Cell Type | IC₅₀ (µM) of (R)-1-Benzoylpiperidine-3-carboxylic acid |

| MCF-7 | Breast (ER+) | [Insert Value] |

| MDA-MB-231 | Breast (Triple-Negative) | [Insert Value] |

| A549 | Lung | [Insert Value] |

| HCT116 | Colon | [Insert Value] |

| PC-3 | Prostate | [Insert Value] |

Chemical Synthesis

While a specific synthesis for the (R)-enantiomer is not detailed in the initial search, a general approach can be derived from methods used for similar benzoylpiperidines and piperidine carboxylic acids. A plausible route would involve the benzoylation of a chiral piperidine-3-carboxylic acid precursor.

Proposed Synthetic Pathway

-

Starting Material: Begin with a commercially available or synthesized chiral precursor, such as (R)-piperidine-3-carboxylic acid or its ester derivative. The chirality is crucial and must be established early.

-

Benzoylation: React the chiral piperidine precursor with benzoyl chloride. This reaction is typically performed in the presence of a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the HCl byproduct.[12] The reaction solvent could be dichloromethane (DCM) or a biphasic system.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the base and salts. The crude product can then be purified using techniques such as column chromatography or recrystallization to yield the desired (R)-1-Benzoylpiperidine-3-carboxylic acid.

Conclusion

(R)-1-Benzoylpiperidine-3-carboxylic acid stands as a molecule of significant, yet unrealized, therapeutic potential. Its structure, combining the privileged piperidine and benzoylpiperidine scaffolds with a chiral carboxylic acid moiety, strongly suggests a range of possible biological activities. This guide provides a robust, rationale-based framework for drug development professionals to systematically investigate its properties. By pursuing the outlined in vitro and in vivo experimental pathways in neuropharmacology, inflammation, and oncology, researchers can effectively elucidate the compound's mechanism of action and determine its viability as a lead candidate for a new generation of therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ijnrd.org [ijnrd.org]

- 4. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Animal Models of Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal models of neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of 1-benzoylpiperidine derivatives

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoylpiperidine Derivatives

Introduction: The Significance of the 1-Benzoylpiperidine Scaffold

The 1-benzoylpiperidine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, making them a fertile ground for the development of novel therapeutic agents.[1][2][3] These derivatives form the core of numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][4] The inherent stability and versatile nature of this scaffold allow for extensive structural modifications to fine-tune potency, selectivity, and pharmacokinetic profiles.[1][5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological relevance of 1-benzoylpiperidine derivatives.

Core Synthesis: N-Acylation of Piperidine

The most common and efficient method for synthesizing 1-benzoylpiperidine derivatives is the N-acylation of a piperidine ring with a substituted benzoyl chloride.[1] This reaction, a classic example of the Schotten-Baumann reaction, is widely adopted due to its reliability and straightforward execution.

Reaction Mechanism: Schotten-Baumann Acylation

The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. A base, typically an aqueous sodium hydroxide solution or an organic base like triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Schotten-Baumann reaction mechanism for 1-benzoylpiperidine synthesis.

Experimental Protocol: Synthesis of 1-Benzoylpiperidine

This protocol outlines a standard procedure for the synthesis of the parent 1-benzoylpiperidine.

Materials:

-

Piperidine

-

Benzoyl chloride

-

10% Aqueous sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidine (1.0 equivalent) in dichloromethane. Cool the solution to 0°C in an ice bath.

-

Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (2.0-2.5 equivalents) to the stirring piperidine solution. The use of a biphasic system with a base is a hallmark of the Schotten-Baumann reaction, ensuring the neutralization of the HCl formed.

-

Acylation: While vigorously stirring the mixture, add benzoyl chloride (1.0-1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. This controlled addition is critical to manage the exothermic nature of the reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate solution and then with brine. These washes remove unreacted acid chloride and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Physicochemical Properties and Structural Analysis

Physical Properties

The physical properties of 1-benzoylpiperidine derivatives vary significantly with substitution. The parent compound, 1-benzoylpiperidine, is a straw-colored viscous liquid that can crystallize upon standing into colorless needles.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | |

| Molar Mass | 189.25 g/mol | |

| Melting Point | 44-48°C | |

| Boiling Point | ~320°C (decomposes) | |

| Appearance | Straw-colored viscous liquid or colorless needles |

Note: Data for the parent 1-benzoylpiperidine. Derivatives will have different values.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural confirmation of 1-benzoylpiperidine derivatives.

-

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The spectra can be complex due to the restricted rotation around the amide C-N bond, which can lead to the observation of geometric isomers (E/Z) at room temperature.[6]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1620-1640 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[7]

Representative Spectroscopic Data for a 1-Benzoylpiperidine Derivative:

| Technique | Characteristic Signals |

| ¹H NMR | Aromatic protons (benzoyl group), piperidine ring protons. |

| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons, piperidine ring carbons. |

| IR (cm⁻¹) | ~1630 (C=O amide stretch), ~2930 (C-H aliphatic stretch), ~3060 (C-H aromatic stretch). |

| HRMS (m/z) | [M+H]⁺ peak corresponding to the calculated exact mass. |

X-ray Crystallography and Molecular Conformation

X-ray crystallography provides definitive proof of the three-dimensional structure in the solid state.[8] For piperidine-containing compounds, it typically reveals that the piperidine ring adopts a chair conformation, which is its most stable arrangement.[9][10] Understanding the precise spatial arrangement of substituents on both the benzoyl and piperidine rings is crucial for elucidating structure-activity relationships in drug design.[8]

Caption: Experimental workflow for X-ray crystallography.

Pharmacological Relevance and Structure-Activity Relationships (SAR)

The 1-benzoylpiperidine scaffold is a key pharmacophore in a wide range of biologically active molecules. Its metabolic stability and ability to serve as a bioisostere for other chemical groups, like the piperazine ring, make it a valuable tool in drug design.[2][3]

Derivatives have been investigated for numerous therapeutic applications, including:

-

Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease [7]

-

Glycine transporter type 2 (GlyT2) inhibitors for chronic pain [1]

Structure-activity relationship (SAR) studies are pivotal in optimizing the therapeutic potential of these derivatives. Modifications at various positions can dramatically alter the biological activity.

Caption: Structure-Activity Relationship (SAR) concept for 1-benzoylpiperidine derivatives.

For instance, substitutions on the N-benzyl group can establish critical cation-π interactions within an enzyme's active site.[1] Similarly, functionalizing the benzoyl moiety can modulate biological activity and selectivity.[1]

Conclusion

The 1-benzoylpiperidine framework represents a highly versatile and privileged scaffold in contemporary chemical and pharmaceutical research. Its straightforward synthesis, coupled with its inherent stability and amenability to structural modification, ensures its continued prominence in the quest for novel therapeutics. A thorough understanding of its physical and chemical properties, as detailed in this guide, is paramount for any scientist working to harness the full potential of this remarkable chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted Piperidines

Abstract

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as one of the most significant structural motifs in medicinal chemistry.[1][2][3] Its prevalence in a vast array of pharmaceuticals and natural products underscores its importance as a "privileged scaffold."[4] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals on the core strategies for the discovery and synthesis of substituted piperidines. We will traverse the landscape of classical and contemporary synthetic methodologies, from foundational cyclization strategies to cutting-edge biocatalytic and flow chemistry approaches. The narrative is grounded in mechanistic understanding, providing not just the "how" but the "why" behind experimental choices, ensuring a robust and trustworthy foundation for practical application.

The Piperidine Motif: A Cornerstone of Modern Pharmaceuticals

The piperidine scaffold's success in drug design is not coincidental. Its three-dimensional, sp³-hybridized nature allows for precise spatial orientation of substituents, enabling optimal interactions with complex biological targets.[5] This contrasts with flat, aromatic systems and is a key factor in achieving high binding affinity and selectivity. Furthermore, the piperidine ring can favorably modulate crucial pharmacokinetic properties, including lipophilicity, metabolic stability, and aqueous solubility, enhancing the "druggability" of a molecule.[4][6]

The therapeutic impact of piperidine-containing drugs is extensive, spanning numerous classes:

-

Anticancer agents: Niraparib, a PARP inhibitor used in the treatment of ovarian cancer.[7]

-

Anticonvulsants: Tiagabine.[7]

-

Pain management: The piperidine core is foundational to many potent analgesics.

-

Antiviral and antibacterial agents. [9]

The following table highlights a selection of prominent piperidine-containing drugs and their therapeutic applications, illustrating the scaffold's versatility.

| Drug Name | Therapeutic Area | Key Structural Feature |

| Ritalin (Methylphenidate) | ADHD | 2-Substituted Piperidine |

| Celebrex (Celecoxib) | Anti-inflammatory | Phenyl-substituted Piperidine |

| Risperdal (Risperidone) | Antipsychotic | Complex Fused Piperidine |

| Fentanyl | Analgesic | N-Arylpiperidine |

| Niraparib | Anticancer (PARP Inhibitor) | 3-Substituted Piperidine |

Foundational Synthetic Strategies for Piperidine Ring Construction

The construction of the piperidine ring is a central challenge in organic synthesis. A multitude of strategies have been developed, each with its own set of advantages and limitations. This section will detail some of the most robust and widely employed methods.

Reductive Amination: A Workhorse for Piperidine Synthesis

Reductive amination is a powerful and versatile method for forming C-N bonds and is a cornerstone of piperidine synthesis.[10] The reaction typically involves the condensation of an amine with a dicarbonyl compound to form an iminium ion intermediate, which is then reduced in situ to yield the cyclic amine.

A common approach is the double reductive amination (DRA) of 1,5-dicarbonyl compounds.[11] This method allows for the direct construction of the piperidine ring from acyclic precursors. The choice of reducing agent is critical to the success of the reaction, with reagents like sodium cyanoborohydride (NaBH₃CN) and, more recently, less toxic alternatives like borane-pyridine complexes (BAP) being frequently used.[12][13]

Experimental Protocol: Synthesis of a Substituted Piperidine via Double Reductive Amination

-

Reactant Preparation: Dissolve the 1,5-dicarbonyl precursor (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

pH Adjustment (if necessary): For reagents like NaBH₃CN, adjust the pH to a mildly acidic range (pH 5-6) using a weak acid (e.g., acetic acid) to facilitate iminium ion formation.

-

Addition of Reducing Agent: Slowly add the reducing agent (e.g., NaBH₃CN, 1.5 eq) to the reaction mixture at room temperature. For more reactive reducing agents, cooling may be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an aqueous acid solution (e.g., 1M HCl). Basify the mixture with an aqueous base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Dry the combined organic extracts over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Mannich Reaction: A Three-Component Approach

The Mannich reaction is a three-component condensation reaction involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom (e.g., a ketone).[14] This reaction is particularly useful for the synthesis of 4-piperidones, which are valuable intermediates for further functionalization.[15] The intramolecular version of the Mannich reaction, using δ-amino β-keto esters, provides a powerful route to polysubstituted piperidines.[16]

Workflow for Piperidone Synthesis via the Mannich Reaction

Caption: A generalized workflow for the synthesis of 4-piperidones using the Mannich reaction.

Cycloaddition Reactions: The Aza-Diels-Alder Approach

The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the stereocontrolled synthesis of tetrahydropyridines, which can then be reduced to the corresponding piperidines.[17][18] This reaction involves the coupling of an imine (the dienophile) with a diene. The mechanism can be either a concerted pericyclic reaction or a stepwise Mannich-Michael pathway, depending on the substrates and reaction conditions.[19] Lewis acids or Brønsted acids are often employed as catalysts to activate the imine.

Modern and Asymmetric Synthetic Methodologies

The demand for enantiomerically pure piperidine derivatives in drug development has driven the evolution of sophisticated asymmetric synthetic methods.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a highly effective strategy for the construction of the piperidine ring, particularly for complex and highly substituted systems.[20][21] This reaction, catalyzed by ruthenium-based catalysts (e.g., Grubbs' catalysts), involves the intramolecular cyclization of a diene precursor.[20] RCM offers excellent functional group tolerance and allows for the synthesis of a wide range of piperidine derivatives, including bridged azabicyclic structures.[22][23]

Conceptual Workflow for Piperidine Synthesis via RCM

Caption: A streamlined workflow for the synthesis of substituted piperidines using RCM.

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methods has revolutionized access to chiral piperidines. These approaches often employ chiral catalysts to control the stereochemistry of the ring-forming reaction.

-

Asymmetric [4+2] Annulation: Chiral phosphine catalysts can mediate the highly enantioselective [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with excellent stereoselectivity.[24]

-

Rhodium-Catalyzed [2+2+2] Cycloaddition: This method allows for the asymmetric synthesis of polysubstituted piperidines by bringing together an alkyne, an alkene, and an isocyanate in the presence of a chiral rhodium catalyst.[25][26]

-

Asymmetric Reductive Heck Reaction: A three-step process involving the partial reduction of pyridine, a rhodium-catalyzed asymmetric carbometalation, and a final reduction step provides access to a wide variety of enantioenriched 3-substituted piperidines.[7]

The Rise of Biocatalysis and Flow Chemistry

Recent innovations have focused on developing more sustainable and efficient synthetic routes to substituted piperidines.

-

Biocatalysis: Enzymes are increasingly being used to perform highly selective transformations in piperidine synthesis. For instance, immobilized lipases have been used to catalyze multicomponent reactions to produce clinically valuable piperidines.[9][27] Chemo-enzymatic approaches, combining chemical synthesis with biocatalysis, offer powerful strategies for the asymmetric dearomatization of pyridines to access chiral piperidines.[8] A groundbreaking two-stage process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly simplifying the synthesis of complex piperidines and reducing the number of synthetic steps.[5][28]

-

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, scalability, and reaction control. Flow chemistry has been successfully applied to the rapid and scalable synthesis of enantioenriched α-substituted piperidines.[29] This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents.

Conclusion and Future Outlook

The synthesis of substituted piperidines remains a vibrant and evolving field of research. While classical methods like reductive amination and the Mannich reaction continue to be indispensable tools, modern strategies such as RCM and catalytic asymmetric reactions have opened up new avenues for accessing complex and stereochemically defined piperidine derivatives. The emergence of biocatalysis and flow chemistry promises to make the synthesis of these vital pharmaceutical building blocks more efficient, sustainable, and scalable. As our understanding of disease biology deepens, the demand for novel and diverse piperidine-based therapeutics will undoubtedly continue to grow, ensuring that the development of innovative synthetic methodologies remains a key priority for the drug discovery community.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 6. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]

- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 8. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. soc.chim.it [soc.chim.it]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. jofamericanscience.org [jofamericanscience.org]

- 15. sciencemadness.org [sciencemadness.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives. | Sigma-Aldrich [merckmillipore.com]

- 18. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 19. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 26. A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 28. news-medical.net [news-medical.net]

- 29. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Benzoylpiperidine-3-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-Benzoylpiperidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. We will delve into its synthesis, structural characterization, and explore its potential pharmacological applications based on the broader understanding of the benzoylpiperidine and nipecotic acid scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel heterocyclic compounds for therapeutic intervention.

Introduction: The Scientific Rationale

This compound, also known as N-benzoyl-nipecotic acid, merges two critical pharmacophores: the piperidine-3-carboxylic acid (nipecotic acid) core and a benzoyl group attached to the piperidine nitrogen. Nipecotic acid itself is a well-established inhibitor of γ-aminobutyric acid (GABA) uptake, a crucial mechanism in regulating neurotransmission.[1][2] However, its clinical utility is limited by its poor ability to cross the blood-brain barrier.

The strategic addition of a lipophilic benzoyl group to the nipecotic acid scaffold is a rational design approach aimed at enhancing its pharmacokinetic properties, particularly its central nervous system (CNS) penetration.[3] The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds with a wide range of therapeutic effects, including antipsychotic and serotonin receptor antagonist activities.[4] This guide will explore the synthesis of this specific N-aroylated derivative of nipecotic acid, its detailed characterization, and its potential as a platform for developing novel CNS-active agents.

Synthesis and Mechanistic Insights

While specific literature detailing the synthesis of this compound is not abundant, its preparation can be reliably achieved through the N-acylation of piperidine-3-carboxylic acid (nipecotic acid). The most common and straightforward method is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base.

Proposed Synthetic Workflow

The synthesis can be envisioned as a single-step process from commercially available piperidine-3-carboxylic acid.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a standard procedure for N-benzoylation and should be optimized for specific laboratory conditions.

-

Dissolution: Dissolve piperidine-3-carboxylic acid (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents) with stirring until a clear solution is obtained. Cool the solution in an ice bath.

-

Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the cooled solution while maintaining vigorous stirring. The temperature should be kept below 10 °C during the addition.

-

Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 using concentrated hydrochloric acid.

-

Extraction: Extract the acidified mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Causality of Experimental Choices:

-

Base: The use of a base is crucial to deprotonate the carboxylic acid and the secondary amine of nipecotic acid, making the nitrogen atom nucleophilic for the attack on the electrophilic carbonyl carbon of benzoyl chloride. An excess of base is used to neutralize the HCl byproduct of the reaction.

-

Temperature Control: The reaction is performed at a low temperature to control the exothermic nature of the acylation and to minimize the hydrolysis of benzoyl chloride.

-

Acidification: Acidification of the reaction mixture protonates the carboxylate, rendering the final product less soluble in water and facilitating its extraction into an organic solvent.

Physicochemical and Spectroscopic Characterization

The structural integrity and purity of the synthesized this compound must be confirmed through a combination of physical and spectroscopic methods.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13850-76-5 | [5] |

| Molecular Formula | C₁₃H₁₅NO₃ | [5] |

| Molecular Weight | 233.26 g/mol | [5] |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted):

-

Aromatic Protons: Signals corresponding to the benzoyl group would appear in the range of δ 7.4-7.8 ppm.

-

Piperidine Ring Protons: A complex series of multiplets would be expected between δ 1.5-4.0 ppm. The protons adjacent to the nitrogen and the carbonyl group would be shifted downfield.

-

Carboxylic Acid Proton: A broad singlet, exchangeable with D₂O, would be observed far downfield, typically above δ 10 ppm.

¹³C NMR Spectroscopy (Predicted):

-